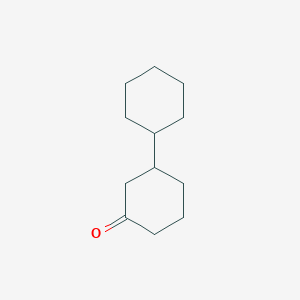
3-Cyclohexylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexylcyclohexan-1-one is an organic compound with the molecular formula C12H20O It is a ketone derivative of cyclohexane, characterized by the presence of a cyclohexyl group attached to the third carbon of the cyclohexanone ring
Applications De Recherche Scientifique
3-cyclohexylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals, fragrances, and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-cyclohexylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
- Addition of cyclohexanone to the prepared Grignard reagent, followed by hydrolysis to yield 3-cyclohexylcyclohexanone.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of cyclohexylidenecyclohexane. This process requires specific catalysts and reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-cyclohexylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclohexanones.
Mécanisme D'action
The mechanism of action of 3-cyclohexylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: It may inhibit certain enzymes by forming stable complexes with their active sites.
Metabolic Pathways: It can be metabolized by enzymes, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanol: The corresponding alcohol of cyclohexanone.
Cyclohexylcyclohexane: A hydrocarbon with two cyclohexane rings.
Uniqueness: 3-cyclohexylcyclohexan-1-one is unique due to its dual-ring structure and ketone functionality, which impart distinct chemical and physical properties
Propriétés
IUPAC Name |
3-cyclohexylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCZANBFBDGQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7122-93-2 |
Source


|
| Record name | 3-cyclohexylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
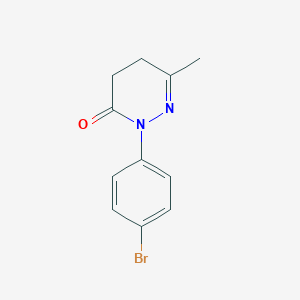
![(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2392408.png)
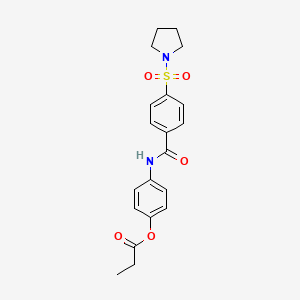
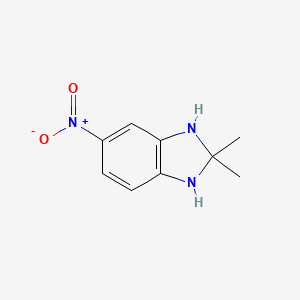
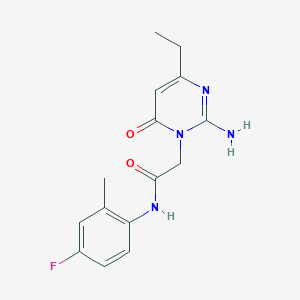
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)
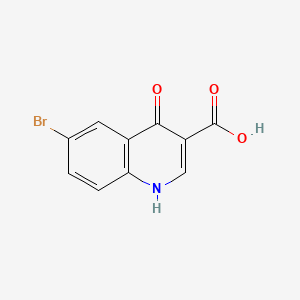
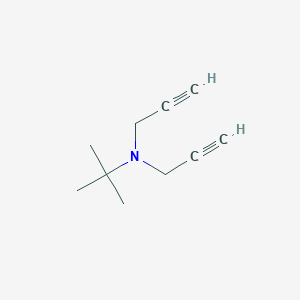
![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2392420.png)
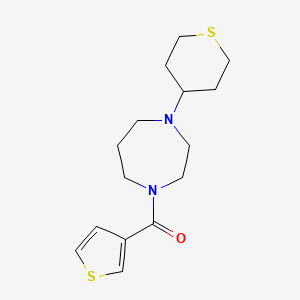
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)
